The synthesis of L-isoleucine (1-13C) can be achieved through several methods:
These methods highlight the versatility in producing this compound for research applications.
L-Isoleucine (1-13C) retains the same structural characteristics as L-isoleucine but with the addition of a stable isotope at the first carbon position. The molecular structure can be represented as follows:
The presence of the 13C isotope allows for distinct identification in nuclear magnetic resonance spectroscopy, aiding in metabolic tracing studies.
L-Isoleucine (1-13C) participates in various biochemical reactions typical of amino acids, including:
The use of L-Isoleucine (1-13C) in these reactions allows researchers to track metabolic pathways and protein synthesis through isotopic labeling techniques.
The mechanism of action for L-Isoleucine (1-13C) primarily revolves around its role as a substrate in metabolic pathways. It participates in:
Studies utilizing L-Isoleucine (1-13C) have provided insights into these processes by allowing tracking of carbon flow within metabolic networks .
L-Isoleucine (1-13C) exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory applications, particularly in biochemical assays and metabolic studies.
L-Isoleucine (1-13C) has diverse applications in scientific research:
L-Isoleucine (1-¹³C) serves as a critical tool for elucidating carbon flow dynamics in central metabolic pathways. Its site-specific ¹³C label at the C-1 position allows precise tracking of carbon skeletons through branching points in glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid biosynthesis. In Escherichia coli studies, isotopic enrichment patterns from glucose-1-¹³C or glucose-3-¹³C tracers revealed conserved labeling in isoleucine despite deletion of canonical biosynthetic enzymes, confirming the activation of underground metabolic pathways [1] [4]. For instance, when wild-type E. coli metabolizes glucose-1-¹³C, isoleucine exhibits a characteristic 1:2:1 mass isotopomer distribution (unlabeled:single-labeled:double-labeled), consistent with its synthesis from oxaloacetate-derived threonine [1] [9].
Table 1: Isotopic Tracer Selection for Central Metabolism Studies
Tracer Substrate | Target Pathway | Key Isotopic Pattern in L-Isoleucine (1-¹³C) | Biological Insight |
---|---|---|---|
Glucose-1-¹³C | Glycolysis/Ile biosynthesis | 1:2:1 MID* pattern | Confirms canonical threonine-dependent pathway |
Glucose-3-¹³C | TCA cycle bypasses | Half-maximal labeling | Excludes citramalate pathway [1] |
[1,3-¹³C]glycerol | Reductive metabolism | Distinct C1/C2 labeling | Resolves anaplerotic fluxes in acetol production [7] |
Propionate-¹³C | Anaabolic shortcuts | C1 enrichment in Ile | Reveals PFL-dependent 2-ketobutyrate synthesis [4] |
*MID: Mass Isotopomer Distribution
In human metabolism studies, oral administration of L-[1-¹³C]isoleucine (38 μmol/kg) demonstrated delayed ¹³C enrichment in alloisoleucine compared to 3-methyl-2-oxopentanoate, proving that alloisoleucine forms via retransamination of the keto acid rather than direct isomerization [6]. This kinetic discrimination highlights the tracer’s utility in resolving stereospecific metabolic conversions.
The incorporation of ¹³C into L-isoleucine involves both canonical and promiscuous enzymatic reactions:
Canonical Threonine Pathway: In most microorganisms, L-isoleucine biosynthesis initiates with threonine deamination by IlvA or TdcB to generate 2-ketobutyrate (2KB). The C-1 carbon of 2KB corresponds directly to C-1 of isoleucine. Isotope studies confirm that deletion of ilvA/tdcB blocks this route, forcing reliance on alternative pathways [1] [4].
Underground Pathways in E. coli:
Key Biochemical Reaction:PFL-dependent 2KB synthesis: Propionyl-CoA + H¹³COO⁻ → 2-ketobutyrate (1-¹³C) + CoASH
¹³C-Metabolic Flux Analysis (¹³C-MFA) leverages L-isoleucine (1-¹³C) labeling patterns to quantify pathway fluxes with high resolution:
Experimental Design: Tracer selection is critical. [1,3-¹³C]glycerol resolves glyceraldehyde-3-phosphate (G3P) node fluxes in E. coli due to predictable bond cleavage patterns. After uptake, glycerol is metabolized to generate DHAP and G3P with defined ¹³C positions. The labeling in proteinogenic L-isoleucine reflects flux partitioning at the DHAP node between lower glycolysis and methylglyoxal bypass (for acetol synthesis) [7] [9].
Flux Quantification Workflow:
Table 2: ¹³C-MFA Insights from Engineered Strains Using L-Isoleucine (1-¹³C)
Organism | Genetic Modification | Key Flux Change | Physiological Impact |
---|---|---|---|
E. coli HJ06PN | nadK + pntAB overexpression | 1.4× transhydrogenase flux (NADH→NADPH) | Enhanced NADPH supply raised acetol titer 3-fold [7] |
E. coli Δ5 | Deletion of threonine/serine deaminases | Activation of MetB-dependent 2KB flux | Rescued isoleucine auxotrophy aerobically [1] |
R. rubrum (acetate) | Light stress (150 μmol/m²/s) | 2× isoleucine biosynthesis flux | Proposed redox sink for excess reducing equivalents [10] |
E. coli wild-type | Propionate supplementation | 40% 2KB from PFL anaplerosis | Anaerobic isoleucine synthesis without threonine [4] |
Bottleneck Identification: In E. coli acetol producers, ¹³C-MFA revealed NADPH shortages in strain HJ06. L-Isoleucine MIDs indicated insufficient flux through the oxidative pentose phosphate pathway. Overexpressing pntAB (transhydrogenase) and nadK (NAD kinase) increased NADPH supply, shifting carbon from lower glycolysis toward acetol and raising titers to 2.81 g/L [7].
Redox Balancing in Phototrophs: R. rubrum exhibits elevated isoleucine biosynthesis under high light intensity. ¹³C-MFA demonstrated that this pathway consumes three reducing equivalents per isoleucine synthesized, functioning as an electron sink to mitigate redox stress during acetate assimilation [10].
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